molecular formula C23H18BrNO3S B2665510 [4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114654-95-3

[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No.: B2665510
CAS No.: 1114654-95-3
M. Wt: 468.37
InChI Key: IKTANDDXGUDFTN-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic compound featuring a benzothiazine core with a bromophenyl and a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazine ring.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, typically using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the dimethylphenyl group is attached to the benzothiazine core using an acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and dimethylphenyl groups can enhance binding affinity and specificity to these targets, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl-1-phenyl-1-ethanol: This compound shares the bromophenyl group and has a similar triazole ring structure.

    (4-bromophenyl)(morpholino)methanone: Another compound with a bromophenyl group, but with a different core structure.

Uniqueness

What sets 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone apart is its benzothiazine core, which imparts unique chemical and physical properties. This core structure can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO3S/c1-15-7-12-19(16(2)13-15)23(26)22-14-25(18-10-8-17(24)9-11-18)20-5-3-4-6-21(20)29(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTANDDXGUDFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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